High-Affinity Binding to Beta-Amyloid Aggregates Differentiates from Generic Phenylpyrroles
The target compound demonstrates high-affinity binding to beta-amyloid aggregates derived from Alzheimer's disease patient brains. This specific activity distinguishes it from many uncharacterized phenylpyrroles and provides a defined starting point for Aβ-related research [1].
| Evidence Dimension | Binding affinity (Ki) to beta-amyloid aggregates |
|---|---|
| Target Compound Data | Ki = 2.90 nM |
| Comparator Or Baseline | Generic phenylpyrrole class (Ki unknown/not determined) |
| Quantified Difference | At least 2.90 nM binding affinity; comparator data unavailable |
| Conditions | Competitive binding assay using beta-amyloid aggregates from Alzheimer's disease patient brain |
Why This Matters
This quantifiable affinity (Ki = 2.90 nM) for a therapeutically relevant target in Alzheimer's disease provides a validated, high-value starting point for medicinal chemistry optimization programs, reducing early-stage screening burden compared to uncharacterized analogs.
- [1] BindingDB. (2020). Binding affinity data for BDBM50481126 (CHEMBL566709) to Beta amyloid aggregates. Ki = 2.90 nM. View Source
